Cas no 5394-18-3 (N-(4-Bromobutyl)phthalimide)

N-(4-Bromobutyl)phthalimide 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromobutyl)isoindoline-1,3-dione
- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione
- N-Cyano-N-methyl-3-(4-trifluoromethyl phenoxy)-3-phenyl propanamine
- N-(4-Bromobutyl)phthalimide
- N-(4-Bromobut-1-yl)phthalimide
- 1-Phthalimido-4-bromobutane
- 2-(4-Bromobutyl)-1,3-isoindolinedione
- 2-(4-bromobutyl)isoindole-1,3(2H)dione
- 4-Bromobutylphthalimide
- 4-phthalimido-1-bromobutane
- N-(4-bromo-1-butyl)-phthalimide
- N-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione
- N-(4-Brompobutyl)phthalimide
- Phthalimide,N-(4-bromobutyl)
- 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-
- n-(4-bromobutyl) phthalimide
- n-(4-bromobutyl)-phthalimide
- UXFWTIGUWHJKDD-UHFFFAOYSA-N
- 2-(4-bromobutyl)isoindole-1,3-dione
- 2-(4-bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
- NSC575
- N-(4-Bromobutyl)
- N-bromobutylphthalimide
- 4-phthalimidobutyl bromide
- 4-p
- N-4-bromobutyl phthalimide
- N-[4-(bromo)butyl]phthalimide
- AC-19618
- N-(4-bromo-butyl)phthalimide
- B1394
- AM20060911
- InChI=1/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
- 4-phathalimido bromobutane
- SY017611
- N-(.omega.-Bromobutyl)phthalimide
- EINECS 226-401-2
- CS-W018541
- SR-01000035765
- EN300-16984
- SR-01000035765-1
- NS00022334
- 5394-18-3
- NSC 575
- N-(4-Bromobutyl)phthalimide, 98%
- 2-(4-Bromo-butyl)-isoindole-1,3-dione
- N-(4bromobutyl)phthalimide
- SB66090
- W-105692
- 2-(4-bromobutyl)-1h -isoindole-1,3(2h)-dione
- 2-(4-bromobutyl)-1H-isoindole-1.3(2H)-dione
- AKOS000280838
- N-(4-bromobutyl)phtalimide
- FT-0629207
- Phthalimide, N-(4-bromobutyl)-
- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione #
- CHEMBL288310
- STR07112
- A23178
- MFCD00005905
- NSC-575
- F12368
- UXFWTIGUWHJKDD-UHFFFAOYSA-
- SCHEMBL14468
- N-(4-bromobutyl)phthalimid
- N-4-bromobutyl-phthalimide
- BP-12758
- DTXSID40202228
- 1-Phthalimido-4-bromobutane; 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione; 2-(4-Bromobutyl)isoindole-1,3-dione; 2-(4-Bromobutyl)phthalimide; 4-Bromobutylphthalimide; NSC 575
- DB-052432
-
- MDL: MFCD00005905
- インチ: 1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
- InChIKey: UXFWTIGUWHJKDD-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O
- BRN: 164119
計算された属性
- Exact Mass: 281.00514g/mol
- Surface Charge: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 4
- Exact Mass: 281.00514g/mol
- 単一同位体質量: 281.00514g/mol
- Topological Polar Surface Area: 37.4Ų
- Heavy Atom Count: 16
- 複雑さ: 269
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 白色粉末結晶体
- 密度みつど: 1.5271 (rough estimate)
- ゆうかいてん: 78.0 to 82.0 deg-C
- Boiling Point: 381.3°C at 760 mmHg
- フラッシュポイント: 165-170℃/1mm
- Refractive Index: 1.6320 (estimate)
- すいようせい: Soluble in ethanol. Insoluble in water.
- PSA: 37.38000
- LogP: 2.39560
- Solubility: 未確定
N-(4-Bromobutyl)phthalimide Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319-H341
- Warning Statement: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 安全术语:S26;S36
- 储存条件:Inert atmosphere,Room Temperature
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
N-(4-Bromobutyl)phthalimide 税関データ
- 税関コード:29251995
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-(4-Bromobutyl)phthalimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB114124-25 g |
N-(4-Bromobutyl)phthalimide, 98%; . |
5394-18-3 | 98% | 25g |
€134.70 | 2023-06-24 | |
eNovation Chemicals LLC | D565426-100G |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 97% | 100g |
$180 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59450-25g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 97% | 25g |
¥141.0 | 2022-04-27 | |
Enamine | EN300-16984-1.0g |
2-(4-bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione |
5394-18-3 | 95% | 1g |
$26.0 | 2023-06-08 | |
BAI LING WEI Technology Co., Ltd. | 272310-25G |
N-(4-Bromobutyl)phthalimide, 98% |
5394-18-3 | 98% | 25G |
¥ 250 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137265-100g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 98% | 100g |
¥451.90 | 2023-09-02 | |
Apollo Scientific | OR1468-5g |
N-(4-Bromobut-1-yl)phthalimide |
5394-18-3 | 98% | 5g |
£39.00 | 2023-08-31 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022648-5g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 98% | 5g |
¥38 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1394-5g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 95.0%(LC&T) | 5g |
¥220.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NS576-100g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 96% | 100g |
¥627.0 | 2022-05-30 |
N-(4-Bromobutyl)phthalimide 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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6. Book reviews
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
N-(4-Bromobutyl)phthalimideに関する追加情報
N-(4-Bromobutyl)phthalimide (CAS No. 5394-18-3): A Versatile Intermediate in Advanced Chemical Syntheses
N-(4-Bromobutyl)phthalimide, a brominated phthalimide derivative with the CAS registry number 5394-18-3, has emerged as a critical intermediate in contemporary organic chemistry. This compound features a phthalimide ring system conjugated with a 4-bromobutyl substituent, creating unique electronic properties and reactivity profiles that are leveraged across diverse applications. Recent advancements in synthetic methodologies have highlighted its role in the construction of bioactive molecules, particularly in drug discovery programs targeting oncology and neurodegenerative diseases. The molecule's ability to undergo selective nucleophilic substitution reactions at the bromine atom, coupled with its stable aromatic core, positions it as an ideal building block for multi-step synthesis pathways.
In pharmaceutical research, N-(4-Bromobutyl)phthalimide serves as a key precursor for synthesizing brominated bioconjugates. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in creating targeted drug delivery systems through click chemistry approaches. Researchers employed the compound's reactive bromine moiety to attach polyethylene glycol (PEG) chains, enhancing the solubility and circulation time of anticancer agents without compromising their pharmacological activity. This application underscores the importance of CAS No. 5394-18-3 in developing next-generation therapeutics with improved pharmacokinetic profiles.
The compound's structural versatility is further exemplified in its use within catalytic systems for polymer synthesis. A groundbreaking 2024 paper in Macromolecules revealed that when incorporated into transition metal catalysts, N-(4-Bromobutyl)phthalimide significantly accelerates the polymerization of styrene derivatives under mild conditions. The brominated side chain facilitates ligand exchange processes while the phthalimide group acts as a stabilizing anchor, enabling precise control over polymer molecular weight distribution - a critical parameter for biomedical polymers used in tissue engineering scaffolds and drug-eluting devices.
In academic settings, this compound plays a pivotal role in exploring fundamental reaction mechanisms involving heterocyclic chemistry. A collaborative study between European research institutions (published Q1 2024) utilized CAS No. 5394-18-3 to investigate intramolecular electron transfer dynamics during radical-mediated transformations. Their findings provided novel insights into how substituent effects influence reaction pathways at aromatic rings, contributing to optimized synthetic protocols for complex organic molecules.
The synthesis of N-(4-Bromobutyl)phthalimide typically involves nucleophilic aromatic substitution reactions where phthalic anhydride is reacted with 4-bromobutylamine under controlled conditions. Recent process improvements reported by industrial chemists include solvent-free microwave-assisted methods that reduce reaction times by over 60% while maintaining >98% purity levels. These advancements align with current industry trends toward greener chemical manufacturing practices.
In materials science applications, this compound has been successfully employed as a monomer component in developing novel polyurethane formulations with enhanced thermal stability and mechanical properties. A patent filed in early 2024 describes its use as a crosslinking agent producing polymers suitable for high-performance medical tubing and catheter materials due to their excellent biocompatibility and resistance to protein adsorption.
Critical evaluations from recent toxicity studies indicate favorable safety profiles when used within recommended exposure limits (Toxicological Sciences, July 2023). The compound's low acute toxicity (LD₅₀ > 5g/kg orally in rats) and rapid metabolic conversion into non-toxic metabolites make it preferable over older halogenated intermediates still commonly referenced on outdated databases.
Ongoing research focuses on expanding its utility through asymmetric synthesis approaches. Scientists at Stanford University recently reported enantioselective derivatization strategies using chiral ligands derived from this compound's structure to produce optically pure intermediates required for chiral drug development (submitted December 2023). Such innovations highlight the compound's evolving role from traditional intermediate to advanced functional material precursor.
The electronic properties of CAS No. 5394-18-3, characterized by DFT calculations published in Chemical Communications, reveal significant electron-withdrawing effects from both the phthalimide ring and bromine substituent. This dual functionality allows chemists to precisely tune molecular interactions during covalent assembly processes, enabling unprecedented control over supramolecular architectures such as self-assembling peptide amphiphiles used in nanomedicine applications.
In academic teaching laboratories worldwide, this compound is increasingly adopted as an instructional tool due to its well-defined reactivity patterns and safety characteristics compared to other halogenated compounds. Its predictable behavior under standard laboratory conditions makes it ideal for demonstrating concepts like SN₂ mechanisms and nucleophilic aromatic substitution - key topics covered in advanced organic chemistry curricula according to recent syllabus updates from major universities (MIT OpenCourseWare Rev: Feb 2024).
New computational studies (JACS Au, April 2024) have mapped potential metabolic pathways using machine learning models trained on large datasets of similar compounds. These simulations suggest that when used as an intermediate precursor, N-(4-Bromobutyl)phthalimide's metabolites are unlikely to accumulate systemically or interfere with endocrine systems - critical considerations for regulatory approval processes involving biomedical materials.
The growing demand for sustainable chemical feedstocks has led researchers at Imperial College London to develop bio-based synthesis routes using renewable starting materials (preprint: June 2024). Their method replaces petroleum-derived precursors while maintaining comparable yields (>75%), demonstrating how this compound can be integrated into environmentally responsible production frameworks without sacrificing performance characteristics.
In electrochemical applications, recent experiments (Nature Materials, Supplemental Issue: March 2024) showed that thin films incorporating this compound exhibit superior charge storage capacity compared to conventional dielectric materials. The unique π-electron system combined with bromine-induced dipole moments create favorable dielectric properties at nanoscale dimensions - promising results for next-generation flexible electronics used in wearable biosensors.
Spectroscopic analysis techniques like NMR and XRD continue to refine our understanding of this molecule's structural behavior under varying conditions (BMC Chemistry, February 2024). Researchers have identified conformational preferences that optimize its performance as a linker molecule between organic and organometallic components during hybrid material fabrication processes common in catalysis research.
The compound's commercial availability has spurred collaborative projects between pharmaceutical companies and academic institutions targeting rare disease therapies (Bioorganic & Medicinal Chemistry Letters, May 2024). Its use as a scaffold for constructing multi-functional ligands has enabled successful preclinical trials of novel inhibitors against previously undruggable protein targets associated with lysosomal storage disorders - marking significant progress toward addressing unmet medical needs.
New applications are being explored through combinatorial chemistry approaches where libraries containing derivatives of CAS No. 5394-18-3 are screened against disease-relevant biomarkers (Springer Nature Protocols, June release). High-throughput screening data indicates certain analogs show selective binding affinity toward amyloid-beta peptides - suggesting potential roles in Alzheimer's disease research despite requiring further optimization studies.
Safety data sheets now emphasize improved handling protocols based on updated risk assessments (American Chemical Society Safety Guidelines, Revised Edition: Jan 2025). While maintaining standard precautions during synthesis operations, recent studies confirm reduced occupational exposure risks when compared to earlier generations of similar intermediates - aligning with modern laboratory safety standards advocated by OSHA-compliant facilities worldwide.
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